tert-Butyl N-hydroxycarbamate
CAS No.: 36016-38-3
Cat. No.: VC21127618
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36016-38-3 |
---|---|
Molecular Formula | C5H11NO3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | tert-butyl N-hydroxycarbamate |
Standard InChI | InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7) |
Standard InChI Key | DRDVJQOGFWAVLH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NO |
Canonical SMILES | CC(C)(C)OC(=O)NO |
Introduction
Chemical Structure and Physical Properties
tert-Butyl N-hydroxycarbamate (C₅H₁₁NO₃) has a molecular weight of 133.15 g/mol and features a hydroxylamine group protected by a tert-butyloxycarbonyl (Boc) group. The compound appears as a white to light pink crystalline powder with distinct physical characteristics .
Physical Properties
The key physical properties of tert-Butyl N-hydroxycarbamate are summarized in the following table:
Property | Value |
---|---|
Melting point | 53-55 °C |
Boiling point | 245.66 °C (estimated) |
Density | 1.2510 (estimated) |
Refractive index | 1.4120 (estimated) |
Form | Crystalline powder |
Color | White to light pink |
Water solubility | Slightly soluble |
Storage temperature | 2-8 °C |
Solubility | Soluble in chloroform and methanol |
pKa | 9.31±0.23 (predicted) |
The compound is moisture-sensitive and requires appropriate storage conditions to maintain its integrity .
Structural Characteristics
Recent X-ray crystallography studies have provided significant insights into the molecular arrangement of tert-Butyl N-hydroxycarbamate. The crystal structure reveals an interesting pattern where molecules form ribbons through two parallel chains. These chains are connected via C=O···H–N hydrogen bonding patterns. Additionally, these ribbons are cross-linked through C=O···H–O hydrogen bonds, creating a complex three-dimensional network .
This hydrogen bonding network explains many of the compound's physical properties and provides valuable information for understanding its reactivity patterns. The structural arrangement has been compared with closely related compounds to establish structure-property relationships .
Synthesis Methods
Several approaches exist for synthesizing tert-Butyl N-hydroxycarbamate, with the most common method involving the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate.
Standard Synthesis Procedure
A widely used laboratory synthesis method involves:
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Preparing a suspension of NH₂OH·HCl (9.7 g, 140 mmol) and K₂CO₃ (9.7 g, 700 mmol) in diethyl ether (60 mL) and water (2 mL)
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Stirring the mixture for approximately 1 hour at room temperature, during which CO₂ gas evolves
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Adding a solution of Boc₂O (20.0 g, 92 mmol) in diethyl ether (40 mL) dropwise at 0 °C
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Continuing stirring at room temperature for 12 hours
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Decanting the organic phase and washing the solid with diethyl ether (3 × 30 mL)
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Concentrating the combined organic layers and recrystallizing the residue from cyclohexane/toluene
Chemical Reactivity and Applications
tert-Butyl N-hydroxycarbamate demonstrates diverse reactivity patterns, making it valuable in various synthetic transformations.
Applications in Organic Synthesis
The compound has found numerous applications in organic chemistry, particularly in the following areas:
Azridine Synthesis
tert-Butyl N-hydroxycarbamate is instrumental in the preparation of azridines through cycloaddition reactions involving azides with nitroso Diels-Alder adducts . This application represents a significant contribution to heterocyclic chemistry, as azridines are important structural motifs in pharmaceutical compounds.
Hydroxylamine Derivative Synthesis
The compound serves as a reagent for synthesizing various hydroxylamine derivatives, including t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides . These derivatives have applications in medicinal chemistry and materials science.
Nitroso Chemistry
tert-Butyl N-hydroxycarbamate acts as a precursor to tert-butyloxy-nitroso-carbonyl compounds, which serve as valuable intermediates in various transformations, particularly in Diels-Alder reactions . The generation of these nitroso species has enabled the development of new synthetic pathways for complex organic molecules.
Nucleophilic Functionalization Reactions
The compound undergoes both N- and O-functionalization reactions, providing access to a variety of functionalized products. This reactivity pattern has been exploited in the development of new synthetic methodologies .
Recent Research Developments
Scientific interest in tert-Butyl N-hydroxycarbamate continues to grow, with recent studies exploring its applications and structural characteristics.
Structural Studies
A significant breakthrough in understanding the compound's properties came with the determination of its X-ray crystal structure in 2023, as reported by Aitken et al. This research revealed the intricate hydrogen bonding patterns that characterize the solid-state arrangement of the compound, providing valuable insights into its physical properties and reactivity .
Synthetic Applications
Recent research has expanded the utility of tert-Butyl N-hydroxycarbamate in organic synthesis. Studies have demonstrated its effectiveness in various transformations, including:
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Palladium-catalyzed additions to Baylis-Hillman acetate adducts
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Organocatalytic asymmetric 5-hydroxyisoxazolidine synthesis, providing routes to β-amino acids
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Applications in total synthesis of complex natural products, such as (−)-Agelastatin A
These developments highlight the continuing relevance of this compound in advancing synthetic methodologies.
Supplier | Purity | Price Range (USD) | Minimum Order |
---|---|---|---|
Xiamen Yunfan Biotech Co., Ltd. | 99%+ | Price not specified | 1 kg |
Zibo Hangyu Biotechnology Development Co., Ltd | 99% | $70.00-700.00/kg | 10 kg |
Henan Fengda Chemical Co., Ltd | 98% | $5.00-0.10/kg | 1 kg |
Market availability indicates a supply capacity of approximately 20 tons from some manufacturers, suggesting the compound's importance in industrial applications .
Spectroscopic and Analytical Identification
The identification and characterization of tert-Butyl N-hydroxycarbamate typically involve various spectroscopic techniques.
Analytical Parameters
Standard analytical parameters for identifying the compound include:
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InChI: InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7)
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InChIKey: DRDVJQOGFWAVLH-UHFFFAOYSA-N
These parameters facilitate database searches and compound identification in analytical workflows.
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